

Synthesis of Cupric Formate Tetrahydrate: A Technical Guide

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Compound of Interest

Compound Name: Cupric formate

Cat. No.: B1198405

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of **cupric formate** tetrahydrate ($\text{Cu}(\text{HCOO})_2 \cdot 4\text{H}_2\text{O}$). The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's preparation and properties.

Chemical Properties and Physical Data

Cupric formate tetrahydrate is a blue crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

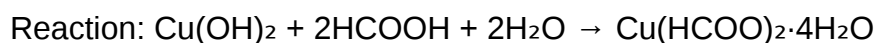
Property	Value
Molecular Formula	C ₂ H ₁₀ CuO ₈
Molar Mass	225.64 g/mol [1]
Appearance	Blue crystalline powder
Density	1.831 g/cm ³
Solubility in Water	12.5 g/100 mL at 20 °C[2]
Crystal System	Monoclinic[3]
Decomposition Temperature	Decomposes around 170°C[4]
Magnetic Susceptibility	Exhibits a broad maximum at approximately 60 K
Heat Capacity (Cp,solid)	290.20 J/mol·K at 295.47 K

Synthesis of Cupric Formate Tetrahydrate

Several methods are available for the synthesis of **cupric formate** tetrahydrate. The most common approaches involve the reaction of a copper(II) salt with formic acid.

Synthesis from Copper(II) Hydroxide

This method involves the direct reaction of copper(II) hydroxide with formic acid.



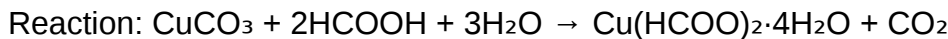
Experimental Protocol:

- To 1.62 kg of copper(II) hydroxide powder, add 4.8 kg of an 80% aqueous solution of formic acid.[5]
- Stir the mixture for 1 hour at room temperature.[5]
- Filter the resulting mixture to isolate the **cupric formate** tetrahydrate crystals.[5]
- Wash the crystals with a small amount of cold deionized water.

- Air-dry the crystals at room temperature.

Synthesis from Copper(II) Carbonate

This method utilizes the reaction between copper(II) carbonate and formic acid, which results in the evolution of carbon dioxide gas.



Experimental Protocol:

- In a well-ventilated fume hood, slowly add a stoichiometric amount of formic acid to a stirred suspension of copper(II) carbonate in water.
- Continue stirring until the evolution of carbon dioxide ceases and the copper carbonate has completely dissolved.
- Filter the resulting blue solution to remove any unreacted starting material.
- Allow the filtrate to evaporate slowly at room temperature for several days.
- Collect the resulting blue crystals of **cupric formate** tetrahydrate by filtration.

Purification by Recrystallization

To obtain high-purity **cupric formate** tetrahydrate, recrystallization is recommended. This process relies on the difference in solubility of the compound in a solvent at different temperatures.

Experimental Protocol:

- Dissolve the crude **cupric formate** tetrahydrate in a minimum amount of hot deionized water (around 60-70°C).
- Once fully dissolved, gravity filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature.
- For further crystallization, cool the solution in an ice bath.

- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold deionized water.
- Dry the crystals in a desiccator over a suitable drying agent.

Characterization

The synthesized **cupric formate** tetrahydrate can be characterized using various analytical techniques to confirm its identity and purity.

Spectroscopic Analysis

FTIR Spectroscopy: The infrared spectrum of **cupric formate** tetrahydrate exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
~3578	Free (non-hydrogen-bonded) O-H stretching
~2800	C-H stretching of the formate group[6]
~1600	Asymmetric C-O stretching of the carboxylate group[6]
~1377	In-plane bending of the C-H group in the formate moiety[6]
~1350	Symmetric C-O stretching of the carboxylate group[6]

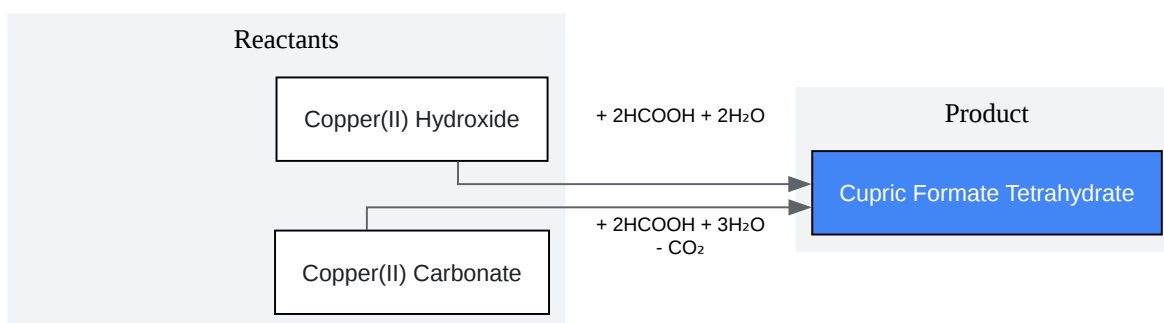
UV-Vis Spectroscopy: The UV-Vis spectrum of an aqueous solution of **cupric formate** tetrahydrate shows a broad absorption band in the visible region, which is characteristic of d-d transitions of the Cu(II) ion. Another intense absorption is observed in the UV region. The aqueous solution of copper(II) ions typically shows a maximum absorption peak around 810 nm.[7][8]

Crystal Structure

Cupric formate tetrahydrate crystallizes in the monoclinic system.^[3] The crystal structure consists of copper(II) ions coordinated to four oxygen atoms from four different formate ions in a square planar arrangement. Two water molecules are located at a greater distance, completing the coordination sphere.

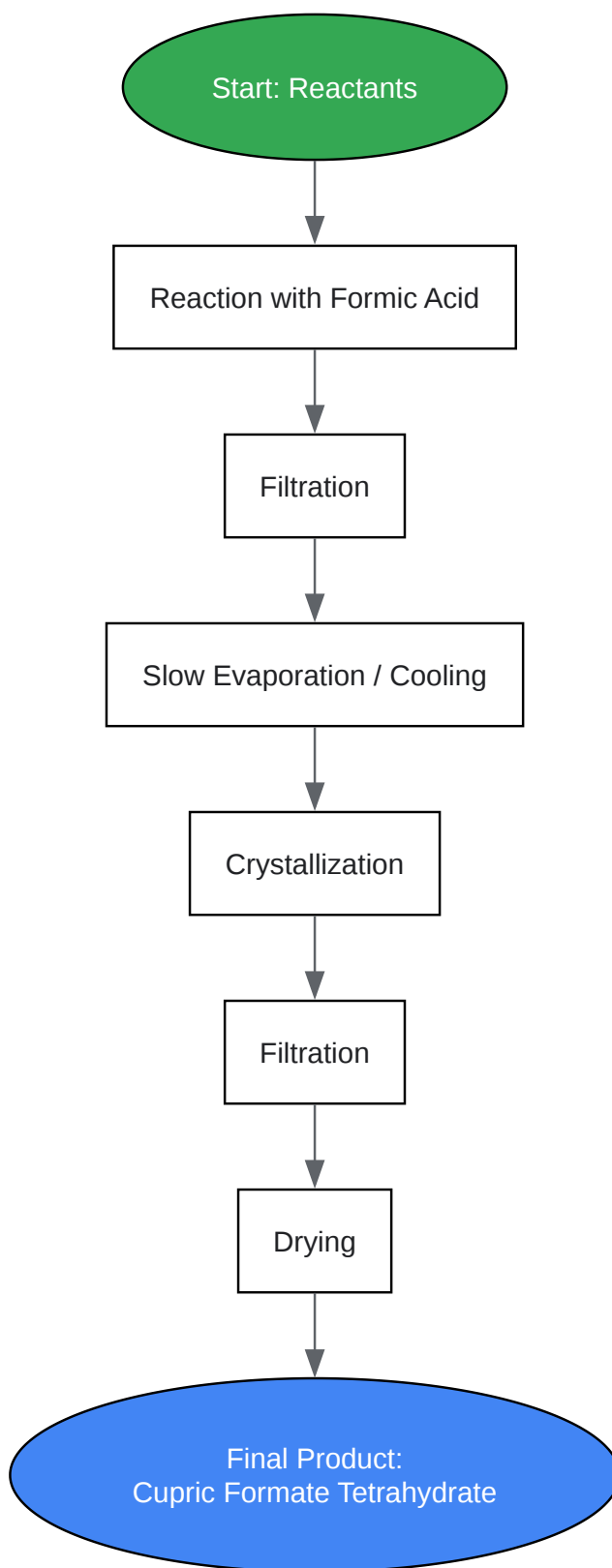
Signaling Pathways and Experimental Workflows

The synthesis of **cupric formate** tetrahydrate can be visualized as a straightforward chemical transformation. The following diagrams illustrate the reaction pathways and a general experimental workflow.



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Caption: Chemical synthesis pathways for **cupric formate** tetrahydrate.



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Caption: General experimental workflow for the synthesis and isolation.

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